N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)spiro[23]hexane-2-carboxamide is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the [1+2] cycloaddition of diazoacetic esters to methylenecyclobutanes, followed by a series of functional group transformations . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide for substitution reactions). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism by which N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, its spirocyclic structure may enable it to interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane Amino Acids: These analogs of γ-aminobutyric acid are used in studying GABAergic cascades in the central nervous system.
Uniqueness
N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide is unique due to its specific functional groups (bromo and nitro) and spirocyclic core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in diverse scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-6-8(16(18)19)2-3-11(10)15-12(17)9-7-13(9)4-1-5-13/h2-3,6,9H,1,4-5,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICYUPVMRMIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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